Cas no 88064-00-0 (1H-Benzotriazole,1,1'-methylenebis-)

1H-Benzotriazole,1,1'-methylenebis- structure
88064-00-0 structure
Product Name:1H-Benzotriazole,1,1'-methylenebis-
CAS No:88064-00-0
MF:C13H10N6
MW:250.258700847626
CID:733966
Update Time:2023-12-05

1H-Benzotriazole,1,1'-methylenebis- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole,1,1'-methylenebis-
    • 1-(benzotriazol-1-ylmethyl)benzotriazole
    • 1,1′-Methylenebis[1H-benzotriazole] (ACI)
    • NSC 130836
    • Inchi: 1S/C13H10N6/c1-3-7-12-10(5-1)14-16-18(12)9-19-13-8-4-2-6-11(13)15-17-19/h1-8H,9H2
    • InChI Key: AHJLYTGICCGNSJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N(CN2C3C(=CC=CC=3)N=N2)N=1

Computed Properties

  • Exact Mass: 250.09700

Experimental Properties

  • PSA: 61.42000
  • LogP: 1.68180

1H-Benzotriazole,1,1'-methylenebis- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1257465-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$390 2024-06-07
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2650 2024-06-07
eNovation Chemicals LLC
Y1257465-25mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
25mg
$465 2023-05-17
eNovation Chemicals LLC
Y1257465-250mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
250mg
$780 2023-05-17
eNovation Chemicals LLC
Y1257465-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$405 2025-02-25
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2805 2025-02-25
1PlusChem
1P008DN7-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$197.00 2025-02-22
1PlusChem
1P008DN7-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$1663.00 2025-02-22
A2B Chem LLC
AD90131-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$190.00 2024-04-19
A2B Chem LLC
AD90131-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$1600.00 2024-04-19

1H-Benzotriazole,1,1'-methylenebis- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  1 h, 110 °C
Reference
Benzotriazole-1-methanol: an excellent bidentate ligand for the copper/palladium-catalyzed C-N and C-C coupling reaction
Jha, Rajeev R.; et al, ARKIVOC (Gainesville, 2013, (2), 228-248

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux
Reference
Nitrile oxide cycloaddition chemistry using benzotriazole as a steric auxiliary
Savage, G. Paul; et al, Australian Journal of Chemistry, 2005, 58(12), 877-881

Production Method 3

Reaction Conditions
Reference
N-Polyazolylmethanes. IV. Reaction of benzotriazole with methylene chloride and chloroform under phase transfer conditions
Avila, Luis; et al, Heterocycles, 1983, 20(9), 1787-92

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  50 min, 60 °C; 120 min, 60 °C
Reference
The synthesis of bis-azolylmethanes derived from benzotriazole and pyrazole in a superbasic medium
Potapov, A. S.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2003, 46(7), 66-71

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.2 Solvents: Dimethyl sulfoxide ,  Dibromomethane ;  rt; 50 min, rt; 2 h, 60 °C
Reference
Facile synthesis of bis(azolyl) derivatives in a superbasic medium
Potapov, Andrei S.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexane
Reference
The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole
Katritzky, Alan R.; et al, Journal of the Chemical Society, 1987, (4), 781-9

Production Method 7

Reaction Conditions
1.1 Reagents: N,N-Diethylaniline
Reference
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  5 - 6 h, 100 °C
Reference
2-(1-Benzotriazolyl)pyridine: A Robust Bidentate Ligand for the Palladium-Catalyzed C-C (Suzuki, Heck, Fujiwara-Moritani, Sonogashira), C-N and C-S Coupling Reactions
Verma, Akhilesh K.; et al, Advanced Synthesis & Catalysis, 2013, 355(2-3), 421-438

Production Method 9

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  rt
Reference
Bis(benzotriazol-1-yl)methane as a linker in the assembly of new copper(II) coordination polymers: Synthesis, structure and investigations
Peresypkina, Eugenia V.; et al, Polyhedron, 2012, 48(1), 253-263

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
1.2 80 °C; 24 h, 80 °C
Reference
Trapping the short-chain odd carbon number olefins using nickel(II)-catalyzed tandem ethylene oligomerization and Friedel Crafts alkylation of toluene
Zubkevich, Sergey V.; et al, ChemRxiv, 2020, 1, 1-23

Production Method 11

Reaction Conditions
1.1 Solvents: Diphenyl ether
Reference
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone
1.2 -
2.1 Solvents: Diphenyl ether
Reference
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Production Method 13

Reaction Conditions
1.1 Reagents: Acetonitrile
2.1 Solvents: Diphenyl ether
Reference
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 -
2.1 Solvents: Tetrahydrofuran ,  Hexane
Reference
The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole
Katritzky, Alan R.; et al, Journal of the Chemical Society, 1987, (4), 781-9

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone
1.2 -
2.1 Reagents: N,N-Diethylaniline
Reference
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Production Method 16

Reaction Conditions
1.1 Reagents: Acetonitrile
2.1 Reagents: N,N-Diethylaniline
Reference
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

1H-Benzotriazole,1,1'-methylenebis- Raw materials

1H-Benzotriazole,1,1'-methylenebis- Preparation Products

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm